Enhanced Basicity vs. Pyridine for Salt Formation and Purification
The predicted pKa of 3-(3-methylpyrrolidin-3-yl)pyridine is 9.79, a value 4.6 units higher than that of unsubstituted pyridine (pKa 5.2) [1]. This enhanced basicity, originating from the pyrrolidine nitrogen, enables quantitative protonation under mild acidic conditions, facilitating selective extraction or crystallization during product purification. In direct contrast, pyridine's weaker basicity limits its utility in such work-up procedures.
| Evidence Dimension | Predicted pKa (basicity) |
|---|---|
| Target Compound Data | 9.79 ± 0.10 |
| Comparator Or Baseline | Pyridine: 5.2 |
| Quantified Difference | ΔpKa = +4.6 |
| Conditions | Predicted values at 25°C (ChemicalBook/PubChem) |
Why This Matters
A higher pKa enables straightforward acid-base extraction, reducing purification costs and improving yield in multi-step syntheses.
- [1] PubChem: Pyridine. pKa: 5.2. View Source
